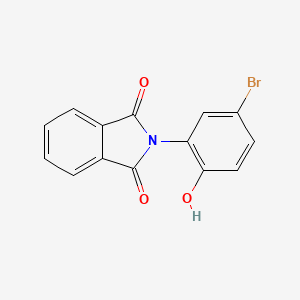

2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC14937624

Molecular Formula: C14H8BrNO3

Molecular Weight: 318.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8BrNO3 |

|---|---|

| Molecular Weight | 318.12 g/mol |

| IUPAC Name | 2-(5-bromo-2-hydroxyphenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H8BrNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H |

| Standard InChI Key | FLISEWFDRZNEBX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Br)O |

Introduction

The compound "2-(5-Bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione" is a synthetic organic molecule with significant interest in medicinal chemistry and materials science. Its structure combines a brominated phenol moiety and an isoindole-dione core, which contribute to its chemical reactivity and potential biological activities.

Synthesis

The synthesis of "2-(5-Bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione" typically involves:

-

Bromination of Phenolic Precursors: The phenol ring is brominated selectively at the 5-position using brominating agents like N-bromosuccinimide (NBS).

-

Cyclization Reaction: The bromophenol intermediate is reacted with phthalic anhydride under acidic or basic conditions to form the isoindole-dione framework.

This reaction pathway ensures high yields and purity of the target compound.

Pharmaceutical Potential

Due to its structural similarity to other isoindole derivatives, this compound may exhibit:

-

Anticancer Activity: Isoindole derivatives are known for their ability to inhibit tumor cell growth by interacting with DNA or enzymes involved in cell division.

-

Antioxidant Properties: The phenolic hydroxyl group can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Material Science

The electron-withdrawing bromine atom enhances the compound's stability and reactivity, making it suitable for:

-

Polymer Additives: As a stabilizer in high-performance polymers.

-

Dye Precursors: In the synthesis of dyes with enhanced photostability.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights:

-

NMR Data: Proton signals from the aromatic ring and isoindole core are distinguishable due to their chemical environment.

-

MS Data: A molecular ion peak at , corresponding to the molecular weight.

Crystallographic Features

X-ray diffraction studies reveal:

-

Planarity of the isoindole-dione core.

-

Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen, stabilizing the structure.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Activity |

|---|---|---|

| "5-Bromo-2-hydroxybenzaldehyde" | C7H5BrO2 | Antioxidant |

| "2-(4-Bromophenyl)methoxy]-1H-isoindole-dione" | C15H10BrNO3 | Antimicrobial |

| "6′-Amino-spiro[indole-pyridine]-carboxamides" | Variable | Anticancer |

The presence of bromine in these compounds consistently enhances biological activity due to its role in increasing lipophilicity and membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume